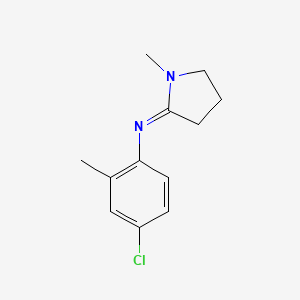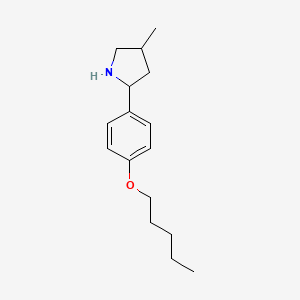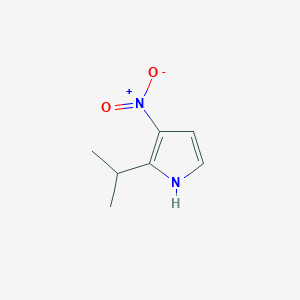![molecular formula C18H12ClNO5 B12888862 2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid CAS No. 924634-37-7](/img/structure/B12888862.png)
2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The addition of a 4-chlorobenzyl group and two carboxylic acid groups at positions 4 and 8, along with a hydroxyl group at position 3, makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. For this compound, the starting materials could include 4-chlorobenzaldehyde and a suitable amine derivative of quinoline. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process might involve crystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-chlorobenzyl)-3-quinolinone-4,8-dicarboxylic acid.
Reduction: Formation of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dimethanol.
Substitution: Formation of derivatives with different substituents on the benzyl group.
Applications De Recherche Scientifique
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The carboxylic acid groups can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-4-carboxylic acid
- 2-(4-chlorobenzyl)-3-hydroxyquinoline-8-carboxylic acid
- 2-(4-methylbenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid
Uniqueness
2-(4-chlorobenzyl)-3-hydroxyquinoline-4,8-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can enhance its solubility and reactivity. The 4-chlorobenzyl group adds to its potential biological activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
924634-37-7 |
|---|---|
Formule moléculaire |
C18H12ClNO5 |
Poids moléculaire |
357.7 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid |
InChI |
InChI=1S/C18H12ClNO5/c19-10-6-4-9(5-7-10)8-13-16(21)14(18(24)25)11-2-1-3-12(17(22)23)15(11)20-13/h1-7,21H,8H2,(H,22,23)(H,24,25) |
Clé InChI |
QEAGQQUTKUUZNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(N=C2C(=C1)C(=O)O)CC3=CC=C(C=C3)Cl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)



![7-Ethoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888824.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)


![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)


